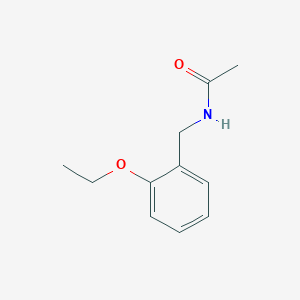

N-(2-ethoxybenzyl)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11-7-5-4-6-10(11)8-12-9(2)13/h4-7H,3,8H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMKLTNBGDDTLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Engineering for N 2 Ethoxybenzyl Acetamide

Classical and Contemporary Synthesis Routes of N-Arylamides

Traditional methods for synthesizing N-(2-ethoxybenzyl)acetamide typically involve the reaction of an amine precursor with a carboxylic acid derivative. These methods are well-established but often suffer from poor atom economy and the generation of significant waste. nih.gov

Acylation Reactions of 2-Ethoxybenzylamine (B1581976) Precursors

A direct and common route to this compound is the N-acylation of 2-ethoxybenzylamine. This involves reacting the primary amine with an activated acetylating agent. The most common agents are acetyl chloride and acetic anhydride (B1165640).

The reaction with acetyl chloride is rapid and often exothermic, typically performed in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct. The use of acetic anhydride is another effective method, producing acetic acid as a byproduct, which can be easier to remove than HCl. These Schotten-Baumann-type reactions are reliable for producing N-arylamides. diva-portal.org

| Acylating Agent | Byproduct | Typical Conditions | Advantages | Disadvantages |

| Acetyl Chloride | HCl | Aprotic solvent, base (e.g., pyridine, triethylamine), 0°C to RT | High reactivity, fast reaction | Corrosive byproduct, moisture sensitive |

| Acetic Anhydride | Acetic Acid | Neat or in a solvent, often requires heating | Less corrosive byproduct, less moisture sensitive | May require higher temperatures or longer reaction times |

Condensation Strategies for Amide Bond Formation

The most atom-economical approach to amide synthesis is the direct condensation of a carboxylic acid and an amine, which forms water as the sole theoretical byproduct. nih.gov However, the direct thermal condensation of acetic acid with 2-ethoxybenzylamine is challenging. The acidic carboxylic acid and the basic amine readily form a stable and unreactive ammonium (B1175870) carboxylate salt, requiring high temperatures (often >160 °C) to drive the dehydration, which is unsuitable for many functionalized molecules. nih.govrsc.org

To overcome this, stoichiometric "coupling" or "activating" reagents are widely used to facilitate the reaction under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and various phosphonium (B103445) or uronium salts (HATU, PyBOP) are employed. rsc.orgscispace.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. While effective, these methods generate substantial amounts of high-molecular-weight byproducts, leading to low atom economy and creating challenges in product purification. scispace.com

| Coupling Reagent | Class | Byproduct | Key Features |

| DCC | Carbodiimide | Dicyclohexylurea (DCU) | Effective, inexpensive; DCU byproduct has low solubility. |

| EDC | Carbodiimide | Water-soluble urea | Byproduct easily removed by aqueous workup. |

| HATU | Uronium Salt | Tetramethylurea | High efficiency, fast reaction rates, low racemization. |

| PyBOP | Phosphonium Salt | Triphenylphosphine oxide | Effective for sterically hindered substrates. |

Advanced Catalytic Approaches in this compound Synthesis

To address the environmental and efficiency shortcomings of classical methods, significant research has focused on developing catalytic protocols for direct amidation. These advanced approaches offer a greener and more atom-economical pathway to this compound by enabling the direct reaction of acetic acid and 2-ethoxybenzylamine under milder conditions. scispace.com

Metal-Catalyzed Amidation Protocols

A variety of transition metal catalysts have been shown to be effective for direct amidation. Lewis acidic metals from Group (IV), such as titanium and zirconium compounds, are particularly noteworthy. For instance, catalysts like titanium(IV) isopropoxide, titanium(IV) fluoride, and zirconium(IV) chloride can efficiently promote the condensation of carboxylic acids and amines. diva-portal.orgrsc.orgrsc.orgthieme-connect.com These reactions typically proceed in a dehydrating solvent like toluene (B28343) at reflux, often with the aid of molecular sieves to remove the water byproduct and drive the equilibrium toward amide formation. diva-portal.orgthieme-connect.com Other metals, including iron and nickel, have also been developed as low-cost, effective catalysts for this transformation. nih.govacs.org

| Catalyst | Typical Loading | Solvent | Temperature (°C) | Key Advantages |

| TiF₄ | 5-10 mol% | Toluene | Reflux | High yields for a broad range of substrates. rsc.orgrsc.orgnih.gov |

| Ti(Oi-Pr)₄ | 10 mol% | THF | 70 | Mild conditions, high efficiency. thieme-connect.com |

| ZrCl₄ | 5-10 mol% | Toluene, THF | 70-110 | Effective and versatile catalyst. diva-portal.org |

| NiCl₂ | 10 mol% | Toluene | 110 | Low cost, good stability. nih.gov |

Organocatalytic Applications in Amide Synthesis

Organocatalysis has emerged as a powerful, metal-free alternative for amide synthesis. Boron-based catalysts, in particular, have been extensively studied. Simple and inexpensive boric acid (B(OH)₃) and various arylboronic acids are effective catalysts for the direct amidation of carboxylic acids and amines. nih.govacs.org The proposed mechanism involves the formation of an acyloxyboron intermediate, which acts as an activated ester, readily undergoing aminolysis. rsc.orgresearchgate.net These reactions are typically conducted at elevated temperatures with azeotropic removal of water to favor product formation. The use of ortho-substituted arylboronic acids has been shown to enhance catalytic activity. mdpi.com

| Catalyst | Typical Loading | Solvent | Temperature (°C) | Key Advantages |

| Boric Acid | 5-10 mol% | Toluene, Xylene | Reflux | Inexpensive, low toxicity, scalable. acs.org |

| Phenylboronic Acid | 5 mol% | Toluene | Reflux | Widely studied, effective for many substrates. mdpi.com |

| ortho-Iodophenylboronic Acid | 1-5 mol% | Toluene | Reflux | High catalytic activity due to steric and electronic effects. rsc.orgresearchgate.net |

| B(OCH₂CF₃)₃ | 5 mol% | TAME | 86 | Effective for unprotected amino acids. mdpi.com |

Green Chemistry Principles in Synthetic Route Design

The synthesis of amides is a key area of focus for the implementation of green chemistry principles, aiming to reduce waste, improve energy efficiency, and utilize safer materials. rsc.orgresearchgate.net The direct catalytic amidation of acetic acid with 2-ethoxybenzylamine is inherently greener than classical routes involving stoichiometric activating agents or the conversion to acyl chlorides. nih.gov

The primary advantages from a green chemistry perspective include:

Atom Economy: Catalytic direct amidation produces water as the only byproduct, resulting in a near-perfect atom economy. This contrasts sharply with coupling reagents, where the majority of the reagent's mass becomes waste.

Waste Reduction: By avoiding stoichiometric reagents, catalytic methods dramatically reduce the Process Mass Intensity (PMI), a key metric that measures the total mass of materials used to produce a certain mass of product. rsc.org

Catalysis vs. Stoichiometric Reagents: Using small amounts of a recyclable catalyst is preferable to using single-use, stoichiometric reagents. researchgate.net

Solvent Choice: A significant part of the waste in chemical processes comes from solvents. Green chemistry encourages the use of safer, bio-based solvents or, ideally, solvent-free reaction conditions. rsc.orgsemanticscholar.org Research into direct amidation often utilizes solvents like toluene for azeotropic water removal, but greener alternatives like 2-methyltetrahydrofuran (B130290) or tert-amyl methyl ether (TAME) are being explored. mdpi.comrsc.org

Biocatalysis: The use of enzymes, such as lipases, represents another green avenue for amide bond formation, often proceeding under very mild conditions in aqueous or benign solvent systems. rsc.org

| Synthetic Strategy | Key Reagents | Primary Byproduct | Atom Economy | Environmental/Safety Concerns |

| Acylation (Acetyl Chloride) | Acetyl Chloride, Base | HCl, Base·HCl salt | Low | Corrosive and toxic reagents. |

| Condensation (EDC) | EDC | Water-soluble urea | Very Low | Costly reagent, significant waste generation. |

| Catalytic Direct Amidation | Acetic Acid, Catalyst | Water | High | Requires heating; catalyst removal/recycling. |

Solvent-Free and Atom-Economical Methodologies

One promising atom-economical approach for the synthesis of this compound is the direct N-acylation of 2-ethoxybenzylamine with an acetylating agent. A catalyst-free reaction between an amine and acetic anhydride represents a highly efficient and environmentally benign method. This reaction proceeds by nucleophilic attack of the amine on the anhydride, forming the amide and acetic acid as the only byproduct. The absence of a solvent simplifies the work-up procedure and reduces the generation of volatile organic waste orientjchem.org.

Reaction Scheme: N-acylation of 2-ethoxybenzylamine

This method is highly atom-economical as the majority of the atoms from the reactants are incorporated into the final product. The primary byproduct, acetic acid, is a relatively benign and easily removable substance.

Another approach that aligns with the principles of green chemistry is the use of microwave irradiation in a solvent-free setting. Microwave-assisted synthesis has been shown to accelerate reaction rates, often leading to higher yields in shorter time frames compared to conventional heating methods technologynetworks.com. For the synthesis of this compound, a mixture of 2-ethoxybenzylamine and acetic anhydride could be subjected to microwave irradiation, potentially leading to a rapid and efficient synthesis without the need for a solvent.

Sustainable Reagent and Catalyst Development

The development of sustainable reagents and catalysts is a cornerstone of modern reaction engineering. For the synthesis of this compound, several innovative catalytic systems offer greener alternatives to traditional methods that often rely on stoichiometric and hazardous reagents.

Reductive Amination using Sustainable Catalysis:

A highly efficient and sustainable method for preparing N-substituted acetamides is through the reductive amination of an aldehyde with acetamide (B32628). This can be achieved using a heterogeneous catalyst, such as rhodium supported on a carbon matrix, with carbon monoxide as a reducing agent. This method avoids the use of external hydrogen gas and offers a pathway with high atom economy rug.nl.

A plausible reaction for the synthesis of this compound would involve the reaction of 2-ethoxybenzaldehyde (B52182) with acetamide in the presence of a rhodium on carbon catalyst.

Table 1: Proposed Catalytic Reductive Amination for this compound This data is adapted from a similar synthesis of N-(2-methoxybenzyl)acetamide and represents a projected methodology.

| Parameter | Value |

| Reactant 1 | 2-ethoxybenzaldehyde |

| Reactant 2 | Acetamide |

| Catalyst | Rhodium on carbon matrix (1 mol%) |

| Reducing Agent | Carbon Monoxide |

| Solvent | Toluene |

| Temperature | 150 °C |

| Projected Yield | Moderate to high |

Boron-Based Catalysis:

Boron-based catalysts, such as tris(2,2,2-trifluoroethoxy)borane (B(OCH₂CF₃)₃), have emerged as effective mediators for direct amidation reactions between carboxylic acids and amines. These catalysts operate under relatively mild conditions and can be used in catalytic amounts, thus reducing waste acs.orgucl.ac.uk. The synthesis of this compound could be envisioned by reacting 2-ethoxybenzylamine with acetic acid in the presence of a catalytic amount of a borate (B1201080) ester. This approach offers an alternative to the use of anhydrides or acid chlorides, generating water as the only byproduct.

Optimization Strategies for Reaction Yield and Purity in Laboratory Scale

Optimizing reaction conditions at the laboratory scale is crucial for maximizing product yield and purity, which is essential for subsequent applications and for developing scalable manufacturing processes. For the synthesis of this compound, several parameters can be systematically adjusted.

Catalyst Screening and Loading: In catalytic reactions, such as the reductive amidation mentioned above, the choice of catalyst and its loading are critical. A screening of different supported metal catalysts (e.g., Pd/C, Pt/C, Ru/C) could be performed to identify the most active and selective catalyst for the reaction between 2-ethoxybenzaldehyde and acetamide. Furthermore, optimizing the catalyst loading (e.g., from 0.5 mol% to 5 mol%) can significantly impact the reaction rate and yield, while minimizing the cost associated with the catalyst.

Reaction Time and Temperature: The duration and temperature of the reaction are fundamental parameters to optimize. For the N-acylation of 2-ethoxybenzylamine with acetic anhydride, the reaction can be monitored over time using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion. While some solvent-free acetylations proceed rapidly at room temperature, gentle heating might be required to drive the reaction to completion in a shorter timeframe orientjchem.org. However, excessive heat should be avoided to prevent potential side reactions and decomposition of the product.

Purification Techniques: The purity of the final product is of utmost importance. Following the synthesis of this compound, appropriate purification methods must be employed. For a solvent-free N-acylation, the work-up could involve dissolving the reaction mixture in a suitable organic solvent like diethyl ether, followed by washing with a saturated sodium bicarbonate solution to remove the acetic acid byproduct. Subsequent drying of the organic layer and removal of the solvent would yield the crude product. Further purification can be achieved through recrystallization or column chromatography to obtain this compound of high purity rsc.org.

Table 2: Illustrative Laboratory Scale Synthesis and Purification of this compound via Solvent-Free N-Acylation

| Step | Procedure | Purpose |

| 1. Reaction Setup | In a round-bottomed flask, mix 2-ethoxybenzylamine (1 mmol) with acetic anhydride (1.2 mmol). | To initiate the N-acylation reaction. |

| 2. Reaction | Stir the mixture at room temperature and monitor by TLC. | To allow the reaction to proceed to completion. |

| 3. Quenching | Dissolve the reaction mixture in diethyl ether (5 mL). | To prepare for the removal of the byproduct. |

| 4. Washing | Wash the ether solution with saturated sodium bicarbonate solution. | To neutralize and remove the acetic acid byproduct. |

| 5. Drying & Evaporation | Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent. | To isolate the crude product. |

| 6. Purification | Purify the crude product by column chromatography on silica (B1680970) gel. | To obtain the final product with high purity. |

By systematically applying these optimization strategies, it is possible to develop a robust and efficient laboratory-scale synthesis of this compound with high yield and purity.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural elucidation of N-(2-ethoxybenzyl)acetamide, offering precise insights into the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Correlation

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The aromatic protons on the substituted benzene (B151609) ring typically appear as a complex multiplet pattern in the downfield region, a result of their distinct electronic environments and spin-spin coupling interactions. The chemical shifts of these protons are influenced by the electron-donating ethoxy group and the electron-withdrawing acetamide (B32628) substituent.

The ethoxy group gives rise to a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). The methylene protons of the benzyl (B1604629) group (-CH₂-) appear as a distinct signal, often a doublet if coupled to the amide proton. The amide proton (-NH-) itself typically presents as a singlet or a broad signal, its chemical shift and multiplicity being sensitive to solvent and temperature. Finally, the acetyl methyl protons (-COCH₃) are observed as a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 6.8 - 7.3 | Multiplet |

| Amide (NH) | ~8.0 | Singlet (broad) |

| Benzyl (CH₂) | ~4.4 | Doublet |

| Ethoxy (OCH₂) | ~4.1 | Quartet |

| Acetyl (CH₃) | ~2.1 | Singlet |

| Ethoxy (CH₃) | ~1.4 | Triplet |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Multiplicity Studies

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of this compound. The carbonyl carbon of the amide group is readily identifiable by its characteristic downfield chemical shift, typically around 170 ppm. The aromatic carbons exhibit a range of chemical shifts depending on their position relative to the substituents. The carbon atom bearing the ethoxy group and the carbon attached to the acetamide nitrogen are significantly influenced by these functionalities.

The ethoxy group carbons appear at distinct chemical shifts, with the methylene carbon (-OCH₂-) being more downfield than the methyl carbon (-CH₃). The benzyl methylene carbon (-CH₂-) and the acetyl methyl carbon (-COCH₃) also show characteristic resonances. Multiplicity studies, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be employed to differentiate between quaternary, methine, methylene, and methyl carbons, further confirming the structural assignment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~170 |

| Aromatic (C-O) | ~155 |

| Aromatic (C-N) | ~128 |

| Aromatic (CH) | 110 - 130 |

| Ethoxy (OCH₂) | ~64 |

| Benzyl (CH₂) | ~40 |

| Acetyl (CH₃) | ~23 |

| Ethoxy (CH₃) | ~15 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously establish the connectivity between atoms, two-dimensional (2D) NMR experiments are invaluable. nanalysis.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, between the ethoxy methylene and methyl protons, and crucially, between the amide proton and the benzyl methylene protons, confirming their proximity. rutgers.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It provides a direct link between the signals in the ¹H and ¹³C NMR spectra, for instance, confirming which proton signal corresponds to which carbon in the aromatic ring, the ethoxy group, and the acetamide moiety. nanalysis.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups and conformational properties of this compound by probing their characteristic molecular vibrations. umich.edu

Characteristic Functional Group Vibrations of the Amide and Ethoxy Moieties

The IR and Raman spectra of this compound are dominated by absorption bands corresponding to its key functional groups.

The amide moiety exhibits several characteristic vibrations:

N-H Stretch: A prominent band, typically in the region of 3300-3250 cm⁻¹, arising from the stretching of the nitrogen-hydrogen bond.

C=O Stretch (Amide I band): A strong absorption, usually found between 1680 and 1630 cm⁻¹, is characteristic of the carbonyl group stretching vibration.

N-H Bend (Amide II band): This band, appearing in the 1570-1515 cm⁻¹ range, results from the in-plane bending of the N-H bond.

The ethoxy group also presents distinct vibrational signatures:

C-O-C Stretch: Asymmetric and symmetric stretching vibrations of the ether linkage typically appear in the region of 1260-1000 cm⁻¹.

C-H Stretches: Aliphatic C-H stretching from the ethyl group is observed around 2980-2850 cm⁻¹.

Aromatic C-H stretching vibrations are also visible, generally in the 3100-3000 cm⁻¹ region. who.int

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3250 | Medium-Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | 1570 - 1515 | Medium |

| C-O-C Stretch | 1260 - 1000 | Strong |

Note: These are general ranges and can be influenced by the molecular environment and physical state.

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy can offer insights into the conformational isomers of this compound. libretexts.org The exact positions and shapes of certain vibrational bands, particularly the Amide I and II bands, can be sensitive to the molecule's three-dimensional structure, including the orientation of the ethoxybenzyl group relative to the acetamide plane. nih.gov By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to deduce the most stable conformation in the solid state or in solution. nih.gov For instance, the formation of intramolecular hydrogen bonds between the amide N-H and the ethoxy oxygen could be inferred from shifts in the corresponding stretching frequencies. However, a detailed conformational analysis would necessitate a comprehensive study combining experimental data with high-level computational modeling. nih.gov

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Studies

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. This allows for the determination of a molecule's molecular weight and can provide insights into its structure through the analysis of fragmentation patterns. For this compound, with the chemical formula C₁₁H₁₅NO₂, the theoretical monoisotopic mass is 193.1103 u and the average molecular weight is 193.25 g/mol . However, detailed experimental mass spectra and formal fragmentation pathway studies for this specific compound have not been reported in peer-reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a compound by measuring its mass with very high accuracy. This technique is invaluable for confirming the identity of a newly synthesized compound or an unknown analyte. scispace.com

No published studies containing experimental HRMS data for this compound were identified. A theoretical exact mass can be calculated, which would be the target value in an HRMS experiment for confirming the elemental formula C₁₁H₁₅NO₂.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ |

| Theoretical Exact Mass (Monoisotopic) | 193.1103 u |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique where ions of a specific mass-to-charge ratio are selected, fragmented, and then the fragments are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed information about the molecule's structure and connectivity. The fragmentation pathways are crucial for distinguishing between isomers and elucidating the structure of unknown compounds.

A comprehensive search of scientific databases yielded no specific MS/MS studies for this compound. Therefore, an experimentally validated elucidation of its fragmentation mechanism cannot be provided.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Crystal Structure Analysis and Molecular Conformation in the Solid State

The analysis of a crystal structure reveals the exact spatial arrangement of atoms within the molecule. For this compound, this would define the torsion angles between the benzyl and acetamide groups and the planarity of the phenyl ring. Despite the utility of this technique, a search of crystallographic databases (such as the Cambridge Structural Database) indicates that the crystal structure of this compound has not been determined or published.

Intermolecular Interactions and Crystal Packing Motifs

Understanding the intermolecular interactions within a crystal is key to explaining its physical properties. These interactions, such as hydrogen bonds and van der Waals forces, dictate how molecules arrange themselves into a crystal lattice. In related acetamide structures, N-H···O hydrogen bonds are common motifs that influence crystal packing. researchgate.netnih.gov However, without an experimentally determined crystal structure for this compound, a specific analysis of its intermolecular interactions and packing motifs is not possible.

Computational and Theoretical Chemistry Investigations of N 2 Ethoxybenzyl Acetamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods, rooted in the principles of quantum mechanics, can predict a wide array of molecular properties with high accuracy, complementing and guiding experimental research.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) has emerged as a leading computational method for predicting the geometric and electronic properties of molecules. bldpharm.com It is based on the principle that the energy of a molecule can be determined from its electron density. For N-(2-ethoxybenzyl)acetamide, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), would be used to determine its most stable three-dimensional conformation. arizona.edu

The process begins with the construction of an initial molecular model, which is then subjected to a geometry optimization procedure. This iterative process adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy structure on the potential energy surface. The resulting optimized geometry corresponds to the most stable arrangement of the atoms in the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 - 1.41 | 119 - 121 | ~0 |

| C-N | ~1.35 | - | - |

| C=O | ~1.23 | - | - |

| N-H | ~1.01 | - | - |

| C(ring)-O | ~1.37 | - | - |

| O-C(ethyl) | ~1.43 | - | - |

| C-N-C | - | ~122 | - |

| O=C-N | - | ~123 | - |

| C(ring)-O-C(ethyl) | - | ~118 | - |

| C(ring)-C(ring)-N-C | - | - | Variable |

Note: The data in this table is illustrative and represents typical values for similar organic molecules. Actual calculated values would require a specific DFT study on this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a crucial concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted benzene (B151609) ring and the amide nitrogen, which possess lone pairs of electrons. The LUMO is likely to be distributed over the carbonyl group and the benzene ring, which can accept electron density. The analysis of the spatial distribution of these orbitals provides insights into the regions of the molecule most likely to participate in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 to -5.5 |

| LUMO | -1.0 to 0.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These energy values are hypothetical and based on typical ranges observed for similar aromatic amides. Precise values would be obtained from a specific quantum chemical calculation.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecular surface, with different colors representing different electrostatic potential values.

Identification of Electrostatic Potential Distribution and Reactive Sites

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Green regions represent neutral electrostatic potential.

For this compound, the MEP surface would likely show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for electrophilic attack or hydrogen bonding. The amide nitrogen and the oxygen of the ethoxy group would also exhibit negative potential. The hydrogen atom of the N-H group would display a strong positive potential, making it a potential hydrogen bond donor. The aromatic protons and the protons of the ethyl group would also show positive potential.

Spectroscopic Property Prediction through Computational Methods

Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and structural elucidation of compounds.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be predicted relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). These predicted spectra can be compared with experimental data to confirm the structure of this compound. The calculations would account for the electronic environment of each proton and carbon atom, providing a theoretical basis for their observed chemical shifts. For instance, the protons on the benzene ring will have their chemical shifts influenced by the electron-donating ethoxy group and the electron-withdrawing acetamide (B32628) group.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | 168-172 |

| CH₃ (acetamide) | 2.0 - 2.2 | 22-25 |

| CH₂ (benzyl) | 4.3 - 4.5 | 40-45 |

| Aromatic C-H | 6.8 - 7.3 | 110-130 |

| Aromatic C (substituted) | - | 120-158 |

| O-CH₂ (ethoxy) | 4.0 - 4.2 | 63-67 |

| CH₃ (ethoxy) | 1.3 - 1.5 | 14-16 |

| N-H | 7.8 - 8.2 | - |

Note: These are estimated chemical shift ranges based on typical values for similar functional groups. Accurate predictions require specific calculations for this compound.

Simulation of IR and Raman Spectra for Experimental Correlation

The vibrational properties of this compound can be rigorously investigated using computational methods, most commonly Density Functional Theory (DFT). These simulations produce theoretical Infrared (IR) and Raman spectra that are invaluable for interpreting and assigning bands in experimentally measured spectra. researchgate.netarxiv.org The process begins with the optimization of the molecule's geometry to find its lowest energy structure. Subsequently, vibrational frequency calculations are performed on this optimized structure.

These calculations yield a set of normal modes, each corresponding to a specific vibration of the atoms, along with their associated frequencies (in cm⁻¹) and intensities (for IR) or scattering activities (for Raman). arxiv.orgyoutube.com Comparing the computed frequencies and intensities to experimental data allows for a detailed assignment of spectral features to the underlying molecular motions. For a molecule like this compound, key vibrational modes would include the N-H stretch, C=O (Amide I) stretch, N-H bend/C-N stretch (Amide II) coupling, aromatic C-H stretches, and the characteristic stretches of the ethoxy group (C-O-C).

Below is a hypothetical table of selected, prominent vibrational modes for this compound, as would be predicted from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

Table 1: Hypothetical Calculated Vibrational Frequencies for this compound

Vibrational Mode Functional Group Calculated Frequency (cm⁻¹) Expected IR Intensity Expected Raman Activity N-H Stretch Amide 3350 Medium Low Aromatic C-H Stretch Benzene Ring 3065 Medium High Aliphatic C-H Stretch Ethoxy/Benzyl (B1604629) CH₂ 2978 Strong Medium C=O Stretch (Amide I) Amide 1685 Very Strong Medium N-H Bend (Amide II) Amide 1540 Strong Low Aromatic C=C Stretch Benzene Ring 1495 Medium High C-O-C Asymmetric Stretch Ethoxy Ether 1245 Strong Low

Generated code HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.

Conformational Analysis and Energy Landscape Mapping

This compound is a flexible molecule possessing several rotatable single bonds. Its overall three-dimensional shape and properties are determined by the relative orientation of the phenyl ring, the ethoxy group, and the acetamide moiety. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for rotation between them. researchgate.netresearchgate.netnsf.govacs.org

Torsional Potential Energy Surface Scans

To map the conformational energy landscape, Potential Energy Surface (PES) scans are performed. researchgate.netmolssi.org This technique involves systematically rotating one or more dihedral angles of the molecule in discrete steps. At each step, the specified dihedral angle is held fixed while the rest of the molecular geometry is optimized to its lowest energy arrangement. gaussian.comqcware.com Plotting the resulting energy against the dihedral angle reveals the potential energy profile for that rotation.

For this compound, key dihedral angles for a PES scan would include:

Aryl-C Bond Rotation: The bond connecting the benzyl group to the nitrogen atom, to understand the orientation of the phenyl ring relative to the amide plane.

Amide C-N Bond Rotation: To investigate the barrier to rotation around the partial double bond of the amide, though this is typically high.

Ethoxy Group Rotations: Rotation around the C-O bonds of the ethoxy substituent.

These scans provide critical data on the relative energies of different conformers and the heights of the rotational energy barriers that separate them.

Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior and conformational flexibility of a molecule. researchgate.netthieme-connect.commdpi.comnih.gov An MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion, providing a dynamic picture of molecular vibrations and conformational changes under simulated physiological conditions (temperature, pressure, solvent).

From an MD trajectory, several properties can be analyzed to quantify flexibility:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or specific atoms over time from a reference structure, indicating overall structural stability.

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of each individual atom or residue around its average position. High RMSF values indicate regions of high flexibility.

For this compound, an MD simulation would likely show higher RMSF values for the terminal methyl group of the ethoxy substituent and the benzyl CH₂ group, indicating greater motional freedom compared to the more rigid aromatic ring and amide backbone.

**Table 3: Hypothetical RMSF Values from a Molecular Dynamics Simulation of this compound**

```html

Molecular Fragment Average RMSF (Å) Interpretation Aromatic Ring Carbons 0.5 Rigid Amide Backbone (O=C-N) 0.6 Relatively Rigid Benzyl CH₂ Group 1.2 Flexible Ethoxy O-CH₂ Group 1.4 Flexible Ethoxy CH₃ Group 2.1 Highly Flexible

Generated code The values for this compound are hypothetical, based on expected steric and electronic effects relative to the reference N-methylacetamide.

Table of Compounds

Compound Name This compound 2-ethoxybenzylamine (B1581976) Acetic acid N-methylacetamide

Theoretical Studies of Reaction Mechanisms Involving this compound

Reaction Pathway Elucidation via Computational Catalysis Models

Computational models can be applied to investigate various catalytic pathways for the synthesis of this compound, which is typically formed through the acylation of 2-ethoxybenzylamine with an acetylating agent. The elucidation of these pathways involves identifying the most energetically favorable route, which is crucial for optimizing reaction conditions and catalyst selection.

One of the primary areas of investigation is the mechanism of amide bond formation. acs.org Computational studies have explored different catalytic mechanisms for this fundamental reaction, including those catalyzed by acids, bases, or transition metals. nih.gov For a reaction involving a compound like this compound, computational models could be used to compare different catalytic approaches. For instance, a study on ynamide-mediated amide bond formation revealed that a carboxylic acid substrate can act as a bifunctional catalyst, stabilizing the transition state through hydrogen bonding. rsc.org A similar approach could be modeled for the synthesis of this compound to understand the role of potential catalysts and solvent effects.

Furthermore, computational models can predict the impact of substituents on the reaction pathway. In the case of this compound, the ethoxy group on the benzyl ring is an electron-donating group, which can influence the reactivity of the aromatic ring and the amide linkage. DFT calculations can quantify these electronic effects and predict their influence on the activation energies of different reaction steps. rsc.org

A hypothetical computational study on the catalyzed synthesis of this compound could involve the following steps:

Reactant and Catalyst Modeling: Building accurate 3D models of the reactants (e.g., 2-ethoxybenzylamine and acetic anhydride) and the proposed catalyst.

Transition State Searching: Identifying the transition state structures for the key steps of the reaction, such as the nucleophilic attack of the amine on the carbonyl carbon.

Energy Profile Calculation: Calculating the relative energies of the reactants, intermediates, transition states, and products to construct a potential energy surface for the entire reaction pathway. This can help in identifying the rate-determining step. acs.org

Analysis of Intermolecular Interactions: Investigating non-covalent interactions, such as hydrogen bonding, which can play a crucial role in stabilizing intermediates and transition states.

The data generated from such a computational investigation can be summarized in tables to provide a clear overview of the key energetic and geometric parameters of the reaction pathway.

Table 1: Hypothetical DFT Calculation Results for a Catalyzed this compound Synthesis

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Bond Distance (Å) |

| 1 | Reactants + Catalyst | 0.0 | - |

| 2 | Amine-Catalyst Complex | -5.2 | N-H···O (catalyst) = 1.85 |

| 3 | Transition State 1 (Acyl Transfer) | +15.8 | N···C=O = 2.10 |

| 4 | Tetrahedral Intermediate | -2.5 | C-N = 1.45 |

| 5 | Transition State 2 (Proton Transfer) | +8.1 | O-H···N = 1.60 |

| 6 | Product + Catalyst | -22.4 | - |

This table is a hypothetical representation of data that could be generated from a computational study. The values are illustrative and not based on actual experimental or computational results for this compound.

Chemical Reactivity and Transformation Studies of the N 2 Ethoxybenzyl Acetamide Scaffold

Amide Bond Reactivity and Hydrolysis Mechanisms

The amide bond in N-(2-ethoxybenzyl)acetamide, like other amides, is susceptible to hydrolysis under both acidic and basic conditions, although it is generally a stable functional group. The hydrolysis reaction cleaves the amide bond to yield 2-ethoxybenzylamine (B1581976) and acetic acid or its corresponding salt.

Acid-Catalyzed Hydrolysis:

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide, the hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon. This also proceeds through a tetrahedral intermediate. The departure of the weakly basic 2-ethoxybenzylamide anion is facilitated by the subsequent deprotonation of the carboxylic acid formed, driving the reaction to completion. The final products are the carboxylate salt and the free amine.

| Condition | Reagents | Products | General Mechanism |

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Heat | 2-Ethoxybenzylamine hydrochloride, Acetic Acid | Protonation of carbonyl oxygen, nucleophilic attack by water, tetrahedral intermediate, C-N bond cleavage. |

| Basic Hydrolysis | NaOH or KOH, Heat | Sodium acetate, 2-Ethoxybenzylamine | Nucleophilic attack by hydroxide, tetrahedral intermediate, C-N bond cleavage, deprotonation of carboxylic acid. |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

Functionalization of the Ethoxybenzyl Moiety

The ethoxy group (-OCH₂CH₃) on the benzyl (B1604629) ring is an ortho-, para-directing and activating group for electrophilic aromatic substitution. This is due to the electron-donating resonance effect of the oxygen atom, which increases the electron density at the ortho and para positions of the aromatic ring, making them more susceptible to attack by electrophiles.

Common electrophilic aromatic substitution reactions that can be anticipated on the this compound scaffold include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) at the para position (position 5) to the ethoxy group, due to steric hindrance at the ortho position (position 3).

Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would also be expected to occur primarily at the para position.

Friedel-Crafts Alkylation and Acylation: These reactions, involving an alkyl halide or acyl halide with a Lewis acid catalyst, would introduce an alkyl or acyl group, respectively, onto the aromatic ring, again favoring the para position.

The acetamido group itself is also an ortho-, para-directing group, but its activating effect is generally less pronounced than that of the ethoxy group. The regiochemical outcome of electrophilic substitution will be a result of the combined directing effects of both the ethoxy and the N-benzylacetamido groups.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | N-(2-ethoxy-5-nitrobenzyl)acetamide |

| Bromination | Br₂, FeBr₃ | N-(5-bromo-2-ethoxybenzyl)acetamide |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-(5-acetyl-2-ethoxybenzyl)acetamide |

Reactions at the Acyl Carbonyl Center

The carbonyl carbon of the acetamide (B32628) group is an electrophilic center and can be attacked by strong nucleophiles. While not as reactive as the carbonyls of ketones or aldehydes, it can undergo nucleophilic acyl substitution reactions. For instance, reaction with a strong organometallic reagent like an organolithium compound could potentially lead to the formation of a ketone after hydrolysis of the intermediate. However, the acidic N-H proton would likely be deprotonated first by such strong bases.

Reductive and Oxidative Transformations

Reductive Transformations:

The amide functionality in this compound can be reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction reduces the carbonyl group of the amide to a methylene (B1212753) group (-CH₂-), converting the this compound into N-(2-ethoxybenzyl)ethylamine. Milder reducing agents like sodium borohydride are generally not effective for the reduction of amides.

| Reducing Agent | Product | Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | N-(2-ethoxybenzyl)ethylamine | Anhydrous ether or THF, followed by aqueous workup |

Oxidative Transformations:

The benzylic position (the -CH₂- group attached to the aromatic ring) is susceptible to oxidation. Strong oxidizing agents could potentially oxidize this position. Furthermore, oxidative cleavage of the benzyl C-N bond can occur under specific conditions, for example, through electrochemical methods or with certain chemical oxidants, which could lead to the formation of 2-ethoxybenzaldehyde (B52182) and acetamide.

Derivatization Strategies for Structural Modification

Alkylation and Acylation of Nitrogen Centers

The nitrogen atom of the amide in this compound is a secondary amide and possesses a proton that can be removed by a strong base to form an amidate anion. This anion can then act as a nucleophile in reactions with electrophiles.

N-Alkylation: Treatment with a strong base (e.g., sodium hydride) followed by an alkyl halide (e.g., methyl iodide) can lead to the formation of the corresponding N-alkylated product, N-(2-ethoxybenzyl)-N-methylacetamide.

N-Acylation: Similarly, reaction of the amidate with an acyl halide (e.g., acetyl chloride) would result in the formation of an imide, N-acetyl-N-(2-ethoxybenzyl)acetamide.

These derivatization strategies allow for the introduction of a wide variety of substituents on the nitrogen atom, further expanding the chemical diversity of the this compound scaffold.

| Reaction | Reagents | Product |

| N-Alkylation | 1. NaH2. CH₃I | N-(2-ethoxybenzyl)-N-methylacetamide |

| N-Acylation | 1. NaH2. CH₃COCl | N-acetyl-N-(2-ethoxybenzyl)acetamide |

Halogenation and Nitration of Aromatic Rings

Electrophilic aromatic substitution reactions, such as halogenation and nitration, involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. The position of this substitution is directed by the functional groups already attached to the ring. In this compound, the ring is substituted with an ethoxy group at position 1 and an acetamidomethyl group (-CH₂NHCOCH₃) at position 2.

The ethoxy group is a potent activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org Conversely, the acetamidomethyl group's effect is less pronounced. The primary directing influence on the regiochemical outcome of these reactions is the ethoxy substituent due to its strong electron-donating resonance effect.

Predicted Outcomes of Electrophilic Aromatic Substitution:

Halogenation: In a typical halogenation reaction, such as bromination using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃), the electrophile (Br⁺) will preferentially attack the positions most activated by the ethoxy group. These are the positions ortho (position 6) and para (position 4) to the ethoxy group. Due to potential steric hindrance from the adjacent acetamidomethyl group at position 2, substitution at the para position (4) is expected to be the major product.

Nitration: Nitration, commonly carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), introduces a nitro group (-NO₂) onto the aromatic ring. The nitronium ion (NO₂⁺) is the active electrophile. masterorganicchemistry.com Similar to halogenation, the directing influence of the powerful activating ethoxy group will dominate. nih.goviucr.org The nitro group is expected to add primarily at the para position (position 4) relative to the ethoxy group, with the ortho position (position 6) likely yielding a minor product.

The following table summarizes the predicted outcomes for these reactions.

| Reaction | Reagents | Predicted Major Product | Predicted Minor Product | Rationale |

|---|---|---|---|---|

| Halogenation (Bromination) | Br₂ / FeBr₃ | N-(4-bromo-2-ethoxybenzyl)acetamide | N-(5-bromo-2-ethoxybenzyl)acetamide | The ethoxy group is a strong ortho-, para-director, making positions 4 and 6 the most nucleophilic. The para-product (4-bromo) is favored due to reduced steric hindrance from the adjacent acetamidomethyl group. |

| Nitration | HNO₃ / H₂SO₄ | N-(2-ethoxy-4-nitrobenzyl)acetamide | N-(2-ethoxy-5-nitrobenzyl)acetamide | The strong activating and ortho-, para-directing ethoxy group dictates the position of substitution. The nitronium ion will preferentially attack the electron-rich para position (4), with some substitution at the ortho position (6) also possible. |

Role of the Ethoxy Group in Directing Chemical Reactivity

The ethoxy group (-OCH₂CH₃) plays a crucial role in determining the course of electrophilic aromatic substitution on the this compound scaffold. Substituents on a benzene ring are classified based on their ability to donate or withdraw electron density and how they influence the position of incoming electrophiles. wikipedia.orgwikipedia.org

The ethoxy group is a strong activating group and an ortho-, para-director . This behavior is the result of two opposing electronic effects:

Resonance Effect (+R or +M): The oxygen atom of the ethoxy group has lone pairs of electrons that can be delocalized into the aromatic π-system. organicchemistrytutor.com This donation of electron density increases the nucleophilicity of the benzene ring, making it significantly more reactive towards electrophiles than benzene itself. savemyexams.com Resonance structures show that this electron density is specifically increased at the carbon atoms ortho and para to the ethoxy group. organicchemistrytutor.comyoutube.com

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond. libretexts.org

For the ethoxy group, the electron-donating resonance effect is much stronger than the electron-withdrawing inductive effect. The net result is an activation of the ring, with the ortho and para positions being the most electron-rich and, therefore, the most favorable sites for electrophilic attack. libretexts.orglibretexts.org In the context of this compound, the ethoxy group at C1 directs incoming electrophiles to C4 (para) and C6 (ortho), thereby controlling the regiochemical outcome of reactions like halogenation and nitration.

Role As a Synthetic Intermediate and Building Block in Complex Organic Synthesis

Precursor in the Synthesis of N-Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The structure of N-(2-ethoxybenzyl)acetamide contains the necessary atoms to foresee its use as a precursor for certain N-heterocyclic systems.

Cyclization Reactions Utilizing the this compound Moiety

Theoretically, intramolecular cyclization reactions could be employed to construct heterocyclic rings. For instance, activation of the benzylic position or the aromatic ring could be followed by nucleophilic attack from the amide nitrogen or oxygen. A hypothetical reaction could involve an intramolecular Friedel-Crafts-type reaction or a Pictet-Spengler-like cyclization, although conditions to achieve such transformations would require careful design and have not been reported.

Scaffold Diversity Generation from the Core Structure

By modifying the core structure of this compound, a variety of scaffolds could potentially be generated. For example, functionalization of the aromatic ring via electrophilic substitution, followed by cyclization, could lead to a range of substituted heterocyclic systems. However, no specific examples of such scaffold diversity generation originating from this particular compound are documented.

Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) is a powerful strategy for developing new therapeutic agents. This approach involves identifying small molecular fragments that bind to a biological target and then growing or combining them to create more potent leads. While this compound itself could be considered a fragment, there is no published evidence of its use in FBDD screening or elaboration.

Strategic Incorporation into Complex Molecular Architectures

The strategic placement of the this compound moiety within a larger molecule could be envisioned in both convergent and divergent synthetic plans.

Convergent and Divergent Synthesis Strategies

In a convergent synthesis, the molecule would be prepared by coupling a derivative of this compound with another advanced intermediate. In a divergent approach, the core structure could be elaborated through a series of reactions to generate a library of related compounds. While these are general strategies in organic synthesis, their specific application with this compound has not been described in the available scientific literature.

Stereo- and Regioselective Transformations of this compound

This compound serves as a significant intermediate in complex organic synthesis, particularly in reactions requiring high levels of stereo- and regioselectivity. Its utility stems from the presence of key functional groups—the secondary amide and the ortho-ethoxy substituent on the benzyl (B1604629) ring—that can influence the outcomes of various transformations. These groups can act as directing elements in catalytic processes, enabling the selective functionalization of specific C-H bonds.

The amide functionality in this compound can act as a directing group in transition metal-catalyzed C-H activation reactions. This approach allows for the regioselective introduction of new functional groups at positions that would otherwise be difficult to access. In the context of this compound, the amide group can direct a metal catalyst to the ortho-C-H bonds of the benzyl ring. Given that one of the ortho positions is already occupied by an ethoxy group, this directing effect would primarily facilitate functionalization at the C6 position of the benzene (B151609) ring.

The presence of the ortho-ethoxy group can further influence the regioselectivity of these transformations. Alkoxy groups are known to exert electronic and steric effects that can modulate the reactivity of the aromatic ring and the efficiency of the directing group. In some cases, an ortho substituent can enhance the stability of the metallacyclic intermediate formed during C-H activation, thereby promoting the reaction at the adjacent C-H bond. Research on other ortho-substituted benzamides has shown that the nature of the substituent can significantly impact the regiochemical outcome of directed C-H functionalization.

While specific studies detailing the stereoselective transformations of this compound are not extensively documented, the principles of asymmetric C-H activation can be applied. The use of chiral catalysts, particularly those based on transition metals like rhodium and palladium, has been shown to induce enantioselectivity in the functionalization of C-H bonds. In a hypothetical scenario, the amide-directed C-H activation of the benzylic methylene (B1212753) group in a derivative of this compound could be rendered stereoselective by employing a suitable chiral ligand. This would lead to the formation of chiral products with high enantiomeric excess.

The following table summarizes potential regioselective C-H functionalization reactions of this compound based on established directing group principles.

| Reaction Type | Reagent/Catalyst | Expected Major Product | Regioselectivity |

| Arylation | Aryl halide / Pd catalyst | N-(2-ethoxy-6-arylbenzyl)acetamide | C6-arylation |

| Alkenylation | Alkene / Rh or Ru catalyst | N-(6-alkenyl-2-ethoxybenzyl)acetamide | C6-alkenylation |

| Acetoxylation | Acetic anhydride (B1165640) / Pd catalyst | N-(6-acetoxy-2-ethoxybenzyl)acetamide | C6-acetoxylation |

These projected outcomes are based on the directing effect of the amide group, which is a well-established strategy in organic synthesis for achieving high regioselectivity in the functionalization of aromatic systems. The interplay between the amide directing group and the existing ortho-ethoxy substituent is crucial for controlling the position of the incoming functional group.

Structure Property Relationships in N 2 Ethoxybenzyl Acetamide Analogues and Derivatives

Influence of Aromatic Ring Substituents on Chemical Reactivity and Stability

The reactivity of the benzene (B151609) rings in N-(2-ethoxybenzyl)acetamide analogues is profoundly influenced by the nature and position of their substituents. These effects are primarily governed by a combination of inductive and resonance (or conjugative) effects.

Inductive Effects : This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. Substituents more electronegative than carbon, such as halogens or oxygen, exert an electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack by pulling electron density away from it libretexts.org.

Resonance Effects : This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Substituents with lone pairs of electrons, like the ethoxy group (-OEt), can donate electron density into the ring (+R effect), activating it towards electrophilic substitution. Conversely, groups with π-bonds to electronegative atoms, such as nitro (-NO₂) or carbonyl (-C=O) groups, withdraw electron density (-R effect), deactivating the ring libretexts.org.

In the parent this compound, the ethoxy group on the benzyl (B1604629) ring is a strong activating group due to its +R effect, which overrides its -I effect. This makes the ring more nucleophilic and reactive towards electrophiles than benzene itself libretexts.org. The electron donation is directed primarily to the ortho and para positions relative to the ethoxy group.

Impact of N-Substitution on Amide Bond Properties and Conformation

The amide bond (-C(O)N-) is a critical functional group with unique properties. It is planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system, which imparts a partial double-bond character to the C-N bond. This delocalization is also responsible for the existence of rotational isomers, or rotamers, known as cis (E) and trans (Z) conformations scielo.br.

In secondary amides, the trans conformation, where the α-carbons are on opposite sides of the C-N bond, is generally more stable to minimize steric hindrance nih.gov. However, in tertiary amides like this compound derivatives where the amide nitrogen is bonded to two other groups, the energy difference between the E and Z isomers can be small, leading to a mixture of conformers in solution scielo.br.

The nature of the N-substituent—in this case, the 2-ethoxybenzyl group—has a significant impact:

Steric Hindrance : The bulky benzyl group influences the rotational barrier around the C-N bond. This steric bulk can affect the preferred conformation and the rate of interconversion between E and Z rotamers.

Electronic Effects : While the primary electronic effects are on the aromatic ring, the N-benzyl group can subtly influence the electron density of the amide nitrogen, which in turn can affect the C-N bond length and rotational barrier.

Hydrogen Bonding : In N-monosubstituted acetamides, the N-H group can act as a hydrogen bond donor, leading to intermolecular interactions that influence crystal packing and solubility nih.gov. N,N-disubstituted derivatives lack this N-H donor, altering their intermolecular interaction patterns to rely on weaker C-H···O interactions nih.gov.

Modulating Spectroscopic Signatures through Structural Variations

Changes in the molecular structure of this compound analogues are directly reflected in their spectroscopic data, providing a powerful tool for characterization and analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the electronic environment of atomic nuclei. The chemical shift (δ) of a proton (¹H) or carbon (¹³C) nucleus is determined by the degree of magnetic shielding it experiences.

Electronic Effects : Electron-donating groups (EDGs) increase electron density around nearby nuclei, causing them to be more shielded and to resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease electron density, deshielding the nuclei and shifting their signals downfield thermofisher.com. For example, protons on an aromatic ring ortho and para to an EDG like an ethoxy group will be shifted upfield compared to benzene, while those near an EWG like a nitro group will be shifted significantly downfield.

Steric Effects : Steric compression can also influence chemical shifts, though typically to a lesser extent than electronic effects.

Conformational Effects : The presence of multiple rotamers (E/Z) due to hindered rotation around the amide C-N bond can result in two distinct sets of signals in the NMR spectrum for atoms near the amide moiety scielo.br.

The following table illustrates the predicted effects of placing various substituents on the N-benzyl aromatic ring of this compound on the chemical shifts of a hypothetical proton (Hₓ) para to the new substituent.

| Substituent (at C4-position) | Electronic Effect | Predicted ¹H NMR Shift of Hₓ (ppm) | Reasoning |

|---|---|---|---|

| -H (Reference) | Neutral | ~7.20 | Baseline aromatic proton shift. |

| -OCH₃ | Strong EDG (+R, -I) | < 7.20 (Upfield Shift) | Increased electron density shields the proton. |

| -CH₃ | Weak EDG (+I) | < 7.20 (Slight Upfield Shift) | Slight increase in shielding. |

| -Cl | EWG (-I, +R) | > 7.20 (Slight Downfield Shift) | Inductive withdrawal outweighs weak resonance donation, causing deshielding. |

| -NO₂ | Strong EWG (-I, -R) | >> 7.20 (Strong Downfield Shift) | Significant decrease in electron density strongly deshields the proton. |

Infrared (IR) spectroscopy measures the absorption of radiation corresponding to molecular vibrations. The frequencies of these vibrations are sensitive to bond strength and the masses of the bonded atoms. For acetamides, the most characteristic bands are the amide I (primarily C=O stretch) and amide II (a mix of N-H bending and C-N stretching) bands.

Structural variations influence these frequencies:

Electronic Effects : Electron-withdrawing groups attached to the nitrogen or the carbonyl carbon tend to increase the C=O double bond character, strengthening the bond and increasing the amide I vibrational frequency (shifting to a higher wavenumber). Electron-donating groups have the opposite effect.

Hydrogen Bonding : Intermolecular hydrogen bonding involving the amide N-H and C=O groups can significantly broaden the signals and shift them to lower frequencies.

Conformation : The specific conformation of the molecule can influence vibrational coupling and thus the exact position and intensity of IR bands.

The table below shows the expected shifts in the amide I band frequency for N-benzylacetamide derivatives with substituents on the benzyl ring.

| Substituent (on N-benzyl ring) | Electronic Effect | Predicted Amide I (C=O) Frequency (cm⁻¹) | Reasoning |

|---|---|---|---|

| -H (Reference) | Neutral | ~1660 | Typical frequency for a secondary acyclic amide. |

| -OCH₃ (para) | EDG | < 1660 (Lower Frequency) | Donates electron density, slightly reducing C=O bond order. |

| -NO₂ (para) | EWG | > 1660 (Higher Frequency) | Withdraws electron density, increasing C=O bond order. |

Computational Analysis of Structure-Property Correlations

Computational chemistry, particularly methods like Density Functional Theory (DFT), provides powerful insights into structure-property relationships that can be difficult to probe experimentally. nih.govnih.gov These methods allow for the calculation of various molecular properties:

Optimized Geometries : DFT can predict the most stable three-dimensional structure of a molecule, including bond lengths and angles, which often show good agreement with experimental data from X-ray crystallography. nih.gov

Spectroscopic Prediction : Theoretical calculations can predict NMR chemical shifts and IR vibrational frequencies. nih.govresearchgate.net Comparing these calculated spectra with experimental ones helps confirm the structure and assign specific signals.

Electronic Properties : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding chemical reactivity and electronic transitions. nih.gov The HOMO-LUMO energy gap is related to the molecule's stability and its UV-Visible absorption profile.

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of chemical reactivity.

Conformational Analysis : By calculating the relative energies of different rotamers and the energy barriers for their interconversion, computational methods can explain the conformational preferences observed in solution. scielo.br

These computational tools enable researchers to systematically study a wide range of hypothetical analogues, screening for desired properties before undertaking their synthesis.

Design Principles for Tailored Chemical Behavior

Based on the relationships discussed, a set of design principles can be formulated for creating this compound derivatives with specific, predictable properties:

To Enhance Ring Reactivity : To make the benzyl ring more susceptible to electrophilic substitution, introduce additional electron-donating groups (e.g., -OH, -OCH₃, -CH₃) at the ortho or para positions.

To Decrease Ring Reactivity : To protect the ring from electrophilic attack or to direct substitution to other parts of a larger molecule, add electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃).

To Modify Amide Bond Rigidity : The rotational barrier of the amide bond can be increased by introducing bulky substituents near the amide linkage, thereby stabilizing specific conformations.

To Tune Spectroscopic Signatures : The absorption wavelengths in UV-Vis, IR, and NMR spectra can be systematically shifted by choosing aromatic substituents with appropriate electronic properties (EDG vs. EWG) to either increase or decrease the shielding of nuclei or the energy of vibrational modes.

To Control Intermolecular Interactions : The potential for hydrogen bonding can be controlled by substitution on the amide nitrogen. Moving from a secondary to a tertiary amide by replacing the N-H proton removes a key hydrogen bond donor site, which will alter solubility and crystal packing.

By applying these principles, chemists can rationally design and synthesize novel this compound analogues with fine-tuned chemical, physical, and spectroscopic properties for a wide range of applications.

Emerging Research Directions and Methodological Advancements Pertaining to N 2 Ethoxybenzyl Acetamide

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processing to continuous-flow manufacturing, which offers superior control over reaction parameters, enhanced safety, and potential for seamless automation. researchgate.net Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology is particularly advantageous for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction time and temperature.

For the synthesis of N-(2-ethoxybenzyl)acetamide, a flow process could involve pumping a solution of 2-ethoxybenzylamine (B1581976) and an acetylating agent (such as acetic anhydride (B1165640) or acetyl chloride) through a heated reactor coil. The short residence time and excellent heat transfer in the flow reactor would allow for rapid and safe acylation, minimizing the formation of byproducts. Furthermore, in-line purification modules, such as scavenger resins or liquid-liquid extraction units, can be integrated to remove excess reagents and byproducts, delivering a continuous stream of the purified product. nih.gov

Automated synthesis platforms, often coupled with flow reactors, are becoming instrumental, particularly in the production of specialized chemicals like radiolabeled imaging agents. For instance, the fully automated synthesis of PET radioligands like [11C]PBR28, a structurally related N-benzyl acetamide (B32628) derivative, highlights the potential for high-throughput and reproducible production. rsc.orgacs.org Such systems can control reagent delivery, reaction conditions, and purification sequences without manual intervention, which is critical for optimizing reaction yields and ensuring consistent product quality.

Table 1: Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Process Control | Difficult to maintain uniform temperature and mixing, especially on a large scale. | Precise control over temperature, pressure, and residence time. Superior heat and mass transfer. |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Enhanced safety due to small reaction volumes at any given time. |

| Scalability | Scaling up can be challenging and may require significant process redevelopment ("scaling-up" issues). | Easily scalable by running the system for longer periods ("scaling-out") or by using parallel reactors. |

| Automation & Integration | Difficult to fully automate; often involves manual transfer between steps. | Readily integrated with in-line monitoring, purification, and automated control systems. |

Application of Machine Learning and AI in Synthetic Route Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of chemical synthesis planning. chinesechemsoc.org Retrosynthesis, the process of deconstructing a target molecule into simpler, commercially available starting materials, is a complex task that traditionally relies on the intuition and experience of expert chemists. snnu.edu.cnchem-station.com Modern AI platforms, however, can analyze vast databases of known chemical reactions to predict novel and efficient synthetic pathways. rsc.org

By training on massive datasets such as the USPTO patent literature, these models learn the underlying rules of chemical reactivity. snnu.edu.cnacs.org This allows them to not only suggest viable reactions but also to rank them based on predicted yield or reaction conditions, thereby accelerating the discovery of optimal manufacturing processes. chinesechemsoc.orgacs.org This predictive power can significantly reduce the number of experiments needed, saving time and resources in the development phase.

Advanced In Situ Spectroscopic Monitoring of Reactions

To fully leverage the benefits of automated and flow synthesis, real-time monitoring of the reaction progress is essential. Advanced in situ spectroscopic techniques allow chemists to "watch" a reaction as it happens, providing continuous data on the concentration of reactants, intermediates, and products. nih.gov This process analytical technology (PAT) is crucial for ensuring process stability, optimizing reaction conditions, and identifying any potential issues in real time.

For the synthesis of this compound, several techniques could be employed:

Raman Spectroscopy : A probe can be inserted directly into the reactor (batch or flow) to monitor the vibrational modes of the molecules. The disappearance of the amine peak from 2-ethoxybenzylamine and the appearance of the amide carbonyl peak from the product can be tracked to determine reaction kinetics and endpoint. Low-frequency Raman spectroscopy is particularly useful for monitoring changes in crystalline form or lattice vibrations. nih.gov

Infrared (IR) Spectroscopy : Similar to Raman, Attenuated Total Reflectance (ATR)-FTIR probes can provide real-time information on functional group transformations. IR is highly sensitive to the carbonyl stretch of the amide product and can be used to precisely monitor the reaction's progress. nih.govsoton.ac.uk

UV-Vis Spectroscopy : This technique can be useful if the reactants or products have a distinct chromophore. It offers a simple and cost-effective method for monitoring concentration changes in real time. soton.ac.uk

By collecting continuous data, these methods enable dynamic optimization of reaction parameters like temperature or flow rate to maximize yield and purity.

Exploration of Solid-Phase Synthesis Methodologies

Solid-phase synthesis, a technique foundational to modern peptide and oligonucleotide synthesis, offers significant advantages for the production of small molecules as well. researchgate.netnih.govacs.org In this method, a starting material is covalently attached to an insoluble polymer resin. chinesechemsoc.org Reagents are then added in solution, and after the reaction is complete, purification is achieved by simply filtering the resin and washing away excess reagents and byproducts. researchgate.net

A potential solid-phase synthesis of this compound could be envisioned as follows:

Immobilization : 2-Ethoxybenzaldehyde (B52182) is attached to a suitable resin via a linker.